3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride
Overview
Description
3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride: is a chemical compound with the molecular formula C12H8ClF2NO HCl and a molecular weight of 292.11 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and 2,4-difluorophenol.
Reaction: The 3-chloroaniline is reacted with 2,4-difluorophenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding quinone derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Formation of substituted aniline derivatives.
Oxidation Reactions: Formation of quinone derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
Chemistry:
3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new materials and chemical processes .
Biology:
In biological research, this compound is used to study the effects of halogenated anilines on biological systems. It serves as a model compound for investigating the interactions of halogenated aromatic compounds with biological molecules .
Medicine:
Its unique structure makes it a candidate for drug discovery and development .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the manufacture of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of halogen atoms in the structure enhances its binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in various biochemical pathways.
Receptors: It can bind to receptors, altering their signaling pathways and physiological responses.
Comparison with Similar Compounds
- 3-Chloro-4-fluoroaniline
- 2,4-Difluoroaniline
- 3-Chloro-2-fluoroaniline
Comparison:
3-Chloro-2-(2,4-difluorophenoxy)aniline hydrochloride is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the difluorophenoxy group further enhances its versatility in various applications .
Properties
IUPAC Name |
3-chloro-2-(2,4-difluorophenoxy)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO.ClH/c13-8-2-1-3-10(16)12(8)17-11-5-4-7(14)6-9(11)15;/h1-6H,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPGMSJENFIWFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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